molecular formula C19H21N5O3S B12019276 4-[(2E)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]hydrazinyl]-3-(4-ethoxyphenyl)-1H-1,2,4-triazole-5-thione CAS No. 624725-02-6

4-[(2E)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]hydrazinyl]-3-(4-ethoxyphenyl)-1H-1,2,4-triazole-5-thione

Cat. No.: B12019276
CAS No.: 624725-02-6
M. Wt: 399.5 g/mol
InChI Key: GELXSPMEBRVLDA-UDWIEESQSA-N
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Description

4-[(2E)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]hydrazinyl]-3-(4-ethoxyphenyl)-1H-1,2,4-triazole-5-thione is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes both ethoxy and hydroxyphenyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2E)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]hydrazinyl]-3-(4-ethoxyphenyl)-1H-1,2,4-triazole-5-thione typically involves the condensation of 3-ethoxy-4-hydroxybenzaldehyde with hydrazine derivatives, followed by cyclization with appropriate reagents to form the triazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating under reflux to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction environments would be crucial to achieve high efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-[(2E)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]hydrazinyl]-3-(4-ethoxyphenyl)-1H-1,2,4-triazole-5-thione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethoxy and hydroxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles like amines, thiols, and halides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines. Substitution reactions may result in the formation of various substituted triazole derivatives.

Scientific Research Applications

4-[(2E)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]hydrazinyl]-3-(4-ethoxyphenyl)-1H-1,2,4-triazole-5-thione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[(2E)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]hydrazinyl]-3-(4-ethoxyphenyl)-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target molecules are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 3-ethoxy-4-hydroxyphenylacetonitrile
  • 4-[(2E)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]hydrazinyl]-1-methyl-2-quinolinone
  • Ethyl 2-[[4-[1-[(2E)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]hydrazinyl]-1-oxopropan-2-yl]oxybenzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Uniqueness

What sets 4-[(2E)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]hydrazinyl]-3-(4-ethoxyphenyl)-1H-1,2,4-triazole-5-thione apart from similar compounds is its unique combination of functional groups, which imparts distinct chemical and biological properties

Biological Activity

The compound 4-[(2E)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]hydrazinyl]-3-(4-ethoxyphenyl)-1H-1,2,4-triazole-5-thione is a derivative of the 1,2,4-triazole family known for its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications in medicine.

Chemical Structure and Synthesis

The molecular structure of this compound can be represented as follows:

C17H20N4O3S\text{C}_{17}\text{H}_{20}\text{N}_4\text{O}_3\text{S}

The synthesis typically involves multi-step reactions starting from hydrazine derivatives and various aromatic aldehydes. The key steps include:

  • Formation of the triazole ring through cyclization reactions.
  • Introduction of functional groups such as ethoxy and hydroxy substituents to enhance biological activity.

Antimicrobial Properties

Research indicates that 1,2,4-triazole derivatives exhibit significant antimicrobial activity. The compound has been tested against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL
Escherichia coli1.0 µg/mL
Bacillus subtilis0.75 µg/mL
Pseudomonas aeruginosa1.5 µg/mL

These results suggest that the compound has comparable or superior activity compared to standard antibiotics like ciprofloxacin .

Anticancer Activity

The compound has demonstrated potential anticancer effects in vitro. Studies have shown that it can induce apoptosis in cancer cell lines such as HT29 (human colorectal cancer) and MCF7 (breast cancer). The mechanism appears to involve the inhibition of cell proliferation and induction of cell cycle arrest at the G2/M phase .

Case Study:
In a study conducted by Sameliuk et al., the compound was tested against various cancer cell lines, showing IC50 values ranging from 10 to 25 µM, indicating moderate potency compared to conventional chemotherapeutics .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The triazole moiety is known to inhibit enzymes like DNA gyrase, which is crucial for bacterial DNA replication.
  • Receptor Modulation: The hydrazone linkage may facilitate binding to specific receptors involved in apoptosis pathways in cancer cells.

Properties

CAS No.

624725-02-6

Molecular Formula

C19H21N5O3S

Molecular Weight

399.5 g/mol

IUPAC Name

4-[(2E)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]hydrazinyl]-3-(4-ethoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C19H21N5O3S/c1-3-26-15-8-6-14(7-9-15)18-21-22-19(28)24(18)23-20-12-13-5-10-16(25)17(11-13)27-4-2/h5-12,23,25H,3-4H2,1-2H3,(H,22,28)/b20-12+

InChI Key

GELXSPMEBRVLDA-UDWIEESQSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=NNC(=S)N2N/N=C/C3=CC(=C(C=C3)O)OCC

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNC(=S)N2NN=CC3=CC(=C(C=C3)O)OCC

Origin of Product

United States

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